1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate is a complex organic compound known for its unique structure and properties. This compound is part of the benzo[cd]indolium family and is characterized by its extended conjugated system, which imparts distinct optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and in the study of photophysical properties.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with various biomolecules, leading to changes in their structure and function. This interaction can result in the modulation of cellular processes, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate
- 1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[cd]indolium 4-dodecylbenzenesulfonate
Uniqueness
1-butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-phenylcyclopent-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate stands out due to its unique structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C45H43BF4N2 |
---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
(2E)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C45H43N2.BF4/c1-3-5-30-46-39(37-20-10-16-33-18-12-22-41(46)44(33)37)28-26-35-24-25-36(43(35)32-14-8-7-9-15-32)27-29-40-38-21-11-17-34-19-13-23-42(45(34)38)47(40)31-6-4-2;2-1(3,4)5/h7-23,26-29H,3-6,24-25,30-31H2,1-2H3;/q+1;-1 |
InChI Key |
KSOALGXQURBVDO-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.